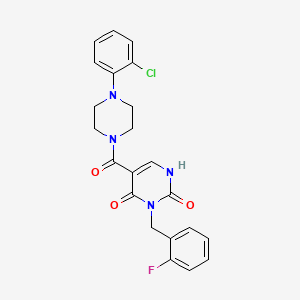

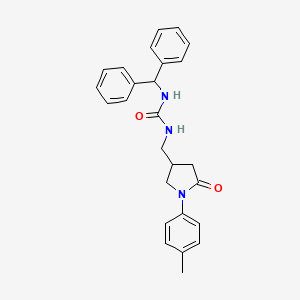

![molecular formula C23H15Cl3N2OS B2839810 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide CAS No. 338957-24-7](/img/structure/B2839810.png)

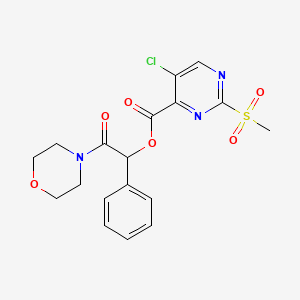

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical properties, like its acidity or basicity .Scientific Research Applications

Structural Analysis and Molecular Interactions

The structural analysis of related chlorophenyl acetamide derivatives has demonstrated intermolecular interactions critical for their crystal formation and stability. For example, a study by Saravanan et al. (2016) detailed the orientation of the chlorophenyl ring in relation to the thiazole ring, emphasizing the importance of C—H⋯O hydrogen bonds in forming zigzag chain structures within crystals (Saravanan et al., 2016). Similarly, Hazra et al. (2014) explored how C—H⋯O and C—H⋯X (X = Cl/Br) hydrogen bonds contribute to the supramolecular assembly, underlining the potential for designing materials with specific properties based on these interactions (Hazra et al., 2014).

Antimicrobial and Antitumor Activities

Research into derivatives of chlorophenyl acetamides has revealed significant antimicrobial and antitumor activities. Mistry, Desai, and Intwala (2009) synthesized novel thiazolidinone and acetidinone derivatives, demonstrating their efficacy against various micro-organisms, suggesting the potential for these compounds in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009). Yurttaş, Tay, and Demirayak (2015) focused on the antitumor activity of benzothiazole derivatives, identifying compounds with considerable anticancer activity against certain cancer cell lines, highlighting the potential therapeutic applications of these derivatives (Yurttaş, Tay, & Demirayak, 2015).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic and quantum mechanical analyses of benzothiazolinone acetamide analogs have provided insights into their electronic properties and ligand-protein interactions. Mary et al. (2020) investigated the photochemical and thermochemical properties of these compounds, suggesting their suitability as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and favorable free energy of electron injection (Mary et al., 2020).

Environmental Applications

Studies have also explored the environmental applications of chloroacetamide derivatives, such as their role as herbicides and their metabolic pathways in human and rat liver microsomes. Coleman et al. (2000) delved into the comparative metabolism of chloroacetamide herbicides, shedding light on the metabolic activation pathways that could influence their efficacy and safety as agricultural chemicals (Coleman et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl3N2OS/c24-17-9-5-4-8-16(17)23-28-22(14-6-2-1-3-7-14)20(30-23)13-21(29)27-15-10-11-18(25)19(26)12-15/h1-12H,13H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHFOQCQLLBTKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

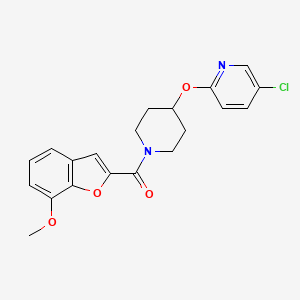

![N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2839731.png)

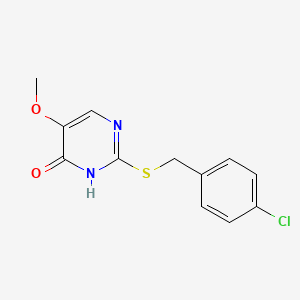

![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(2-methoxy-4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2839732.png)

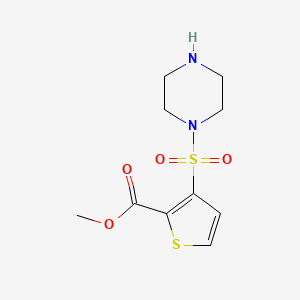

![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)

![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)